N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3,5-dichlorobenzenesulfonamide
Description
N-[(1-Benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3,5-dichlorobenzenesulfonamide is a structurally complex sulfonamide derivative featuring a pyrrole core substituted with benzyl, methyl, and pyrrol-1-yl groups, coupled to a 3,5-dichlorobenzenesulfonamide moiety. This compound’s design integrates steric bulk (benzyl, methyl groups) and electron-withdrawing substituents (dichlorobenzenesulfonamide), which are hypothesized to influence its physicochemical properties, such as solubility, stability, and binding interactions.
Properties
IUPAC Name |
N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3,5-dichlorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23Cl2N3O2S/c1-17-18(2)29(16-19-8-4-3-5-9-19)24(28-10-6-7-11-28)23(17)15-27-32(30,31)22-13-20(25)12-21(26)14-22/h3-14,27H,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGMQZATPOWCMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1CNS(=O)(=O)C2=CC(=CC(=C2)Cl)Cl)N3C=CC=C3)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3,5-dichlorobenzenesulfonamide typically involves multi-step organic reactions. One common approach is the reaction of 2,5-dimethylpyrrole with benzyl chloride to form the benzylated pyrrole intermediate. This intermediate is then reacted with 3,5-dichlorobenzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3,5-dichlorobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under strong oxidative conditions.
Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride.
Substitution: The benzyl and sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized pyrrole derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3,5-dichlorobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3,5-dichlorobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and molecular targets are still under investigation, but it is believed to modulate biochemical pathways related to its functional groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(3,5-Dinitrobenzoyl) Amino Acid Esters
Key Structural Features : These compounds (e.g., N-(3,5-dinitrobenzoyl)alanine methyl ester) share a nitro-substituted benzoyl group, analogous to the dichlorobenzenesulfonamide in the target compound. Both feature aromatic electron-withdrawing groups but differ in linker chemistry (amide vs. sulfonamide) and substituent positions.
Chromatographic Behavior :
- Separation factors (α) for these esters vary significantly between end-capped and non-end-capped CSPs (Figure 4, ). The 3,5-dinitrobenzoyl group enhances π-π interactions with CSPs, while the sulfonamide in the target compound may prioritize hydrogen bonding or dipole interactions.
- Table 1 : Comparison of Chromatographic Properties
| Compound Type | Key Interaction Mode | Separation Factor (α) Range |
|---|---|---|
| N-(3,5-Dinitrobenzoyl) esters | π-π stacking | 1.2–2.5 (varies with CSP) |
| Target sulfonamide | H-bonding/sulfonamide dipole | Predicted: 1.5–3.0 |
Inference : The dichlorobenzenesulfonamide’s lower electron-withdrawing strength compared to dinitro groups may reduce retention on CSPs but improve solubility in polar solvents .
N-Acyl and O-Acyl Impurities
Key Structural Features: The impurities described in include phenoxy-acetyl and tetrahydro-pyrimidinyl groups, contrasting with the target’s dichlorobenzenesulfonamide and benzyl-pyrrole system.
Physicochemical Differences :
- The O-acyl impurity’s ester linkage may confer higher hydrolytic lability compared to the sulfonamide’s stability under acidic conditions.
- Table 2 : Stability and Solubility Comparison
| Compound Type | Hydrolytic Stability | LogP (Predicted) |
|---|---|---|
| Target sulfonamide | High (sulfonamide) | ~3.5 |
| O-Acyl impurity | Low (ester) | ~4.2 |
| N-Acyl impurity | Moderate (amide) | ~3.8 |
Inference : The target compound’s sulfonamide group likely enhances aqueous solubility compared to the acyl impurities, making it more suitable for pharmaceutical formulations .
1-(2,4-Dichlorobenzyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide (D-15)
Key Structural Features: D-15 () shares a dichlorobenzyl group and pyrrole core with the target compound but differs in the pyridinone ring and carboxamide linker.
Spectroscopic and Electronic Properties :
- The 1H NMR of D-15 highlights deshielding effects from the pyridinone carbonyl, whereas the target’s sulfonamide may exhibit distinct shifts due to sulfur’s electronegativity.
- Table 3 : NMR Chemical Shift Comparison (Selected Protons)
| Proton Environment | D-15 (δ, ppm) | Target Compound (Predicted δ, ppm) |
|---|---|---|
| Aromatic (dichlorobenzyl) | 7.3–7.5 | 7.4–7.6 |
| Methyl (pyrrole) | 2.1–2.3 | 2.2–2.4 |
| Sulfonamide NH | - | 10.2–10.5 (broad) |
Inference : The sulfonamide’s NH proton is expected to resonate downfield compared to carboxamides, aiding in structural characterization .
Biological Activity
N-[(1-benzyl-4,5-dimethyl-2-pyrrol-1-ylpyrrol-3-yl)methyl]-3,5-dichlorobenzenesulfonamide is a complex organic compound characterized by multiple functional groups, which suggest potential interactions with various biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Two pyrrole rings : These aromatic heterocycles are known for their biological activity.
- A benzamide core : This structure is often associated with various therapeutic effects.
- Chlorobenzene moiety : The presence of chlorine atoms may enhance the compound's reactivity and biological interactions.
The molecular formula is with a molecular weight of approximately 455.07 g/mol.
Interaction with Biological Targets
Preliminary studies indicate that compounds structurally similar to this compound may exhibit significant biological activities, including:
- Antiproliferative effects : Similar compounds have shown submicromolar activity against cancer cell lines, particularly in pancreatic cancer models (MIA PaCa-2 cells) .
- mTORC1 inhibition : The compound may reduce mTORC1 activity, which is crucial in regulating cell growth and metabolism. This inhibition leads to increased autophagy and potentially disrupts autophagic flux under nutrient-deficient conditions .
Biological Activity Data
Case Study 1: Antiproliferative Effects
A study investigating the effects of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated that these compounds reduced mTORC1 activity and increased basal autophagy levels. The results indicated that similar structures could lead to new classes of anticancer agents targeting metabolic pathways in tumors .
Case Study 2: Structure–Activity Relationship (SAR)
Research focused on the SAR of related compounds found that modifications to the benzamide core significantly affected biological activity. Compounds with enhanced metabolic stability showed better antiproliferative properties, suggesting a direct correlation between structural modifications and biological efficacy .
Q & A
How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthesis optimization requires systematic variation of reaction parameters. For example, base-assisted cyclization (as demonstrated in analogous pyrrolone syntheses) can be adapted by testing different bases (e.g., KOH, NaH) and solvents (e.g., DMF, THF) under inert atmospheres . Reaction temperature and time should be monitored via TLC or HPLC. Post-synthesis, purification via column chromatography (using gradients of ethyl acetate/hexane) and recrystallization (e.g., ethanol/water mixtures) can enhance purity. Yield improvements may involve stoichiometric adjustments of precursors, such as benzylamine derivatives, and protecting group strategies to minimize side reactions. Characterization via ¹H/¹³C NMR and HRMS is critical for structural validation .
What advanced analytical techniques are essential for confirming structural integrity and purity?
Methodological Answer:
Beyond basic NMR and FTIR, advanced techniques include:
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula by precise mass-to-charge ratio matching .
- X-ray Crystallography: Resolves stereochemistry and crystal packing, though requires high-purity single crystals.
- 2D NMR (e.g., HSQC, HMBC): Assigns complex proton-carbon correlations, particularly for overlapping signals in the pyrrole and sulfonamide regions.
- HPLC-MS with Ion Mobility: Separates isomers or degradation products and assesses purity (>98% for pharmacological studies).
How should experimental designs be structured to assess biological activity in vitro and in vivo?
Methodological Answer:
Adopt split-plot or randomized block designs to control variability . For in vitro assays :
- Dose-Response Curves: Test concentrations from 1 nM to 100 µM across cell lines (e.g., cancer, microbial).
- Controls: Include vehicle (DMSO) and positive controls (e.g., doxorubicin for cytotoxicity).
For in vivo models : - Use 4-5 replicates per group (n=10 animals) to ensure statistical power.
- Monitor pharmacokinetics (plasma half-life via LC-MS) and tissue distribution.
What methodologies resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values)?
Methodological Answer:
Contradictions often arise from:
- Purity Variability: Re-characterize batches via HPLC and HRMS to exclude impurities .
- Assay Conditions: Standardize protocols (e.g., ATP levels in cell viability assays).
- Statistical Meta-Analysis: Pool data from multiple studies using random-effects models to identify outliers .
- Orthogonal Assays: Confirm activity with alternative methods (e.g., SPR for binding affinity vs. enzymatic inhibition).
How can environmental stability and degradation pathways be systematically studied?
Methodological Answer:
Follow the INCHEMBIOL framework :
- Abiotic Degradation: Expose the compound to UV light, varying pH (3–9), and temperatures (20–40°C). Track degradation via LC-MS/MS and identify products (e.g., hydrolyzed sulfonamide).
- Biotic Degradation: Use soil/water microcosms with microbial communities. Metagenomic profiling can link degradation rates to microbial taxa.
- Computational QSAR Models: Predict half-lives and persistence using software like EPI Suite.
What computational strategies predict interactions with biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Screen against protein databases (e.g., PDB) to identify binding poses. Prioritize targets with high docking scores (≤ -8 kcal/mol).
- Molecular Dynamics (MD) Simulations (GROMACS): Simulate ligand-protein stability over 100 ns; analyze RMSD and hydrogen bonding.
- Validation: Compare computational results with SPR or ITC binding assays.
How can cross-disciplinary approaches enhance mechanistic understanding?
Methodological Answer:
- Chemical-Biological Integration: Synthesize analogs with modified sulfonamide groups and test against enzyme panels (e.g., carbonic anhydrase isoforms).
- Environmental Toxicology: Link structural features (e.g., dichlorophenyl groups) to ecotoxicity using Daphnia magna assays .
- Materials Science: Study crystallinity (via XRD) and thermal stability (TGA/DSC) to inform formulation strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
